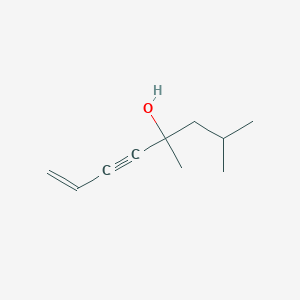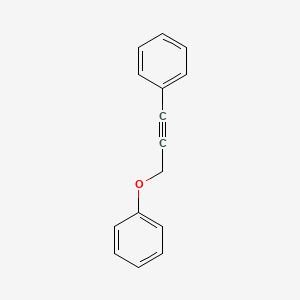
(3-Phenoxyprop-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenoxyprop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C15H12O It consists of a benzene ring substituted with a phenoxypropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Phenoxyprop-1-yn-1-yl)benzene typically begins with phenol and propargyl bromide.
Reaction Conditions: Phenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate in acetone to form (prop-2-yn-1-yloxy)benzene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions, including the use of industrial reactors and optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Addition: Hydrogenation catalysts for the addition of hydrogen across the triple bond.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Benzylic halides.
Addition: Saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3-Phenoxyprop-1-yn-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Phenoxyprop-1-yn-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of the phenoxy and propynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and material science .
Comparaison Avec Des Composés Similaires
3-Phenoxy-1-propyne: Similar structure but lacks the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness:
Structural Features:
Propriétés
Numéro CAS |
92496-20-3 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-phenoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,13H2 |
Clé InChI |
ZZWYPJJFBHEPLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
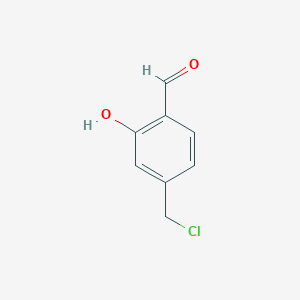
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)


![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
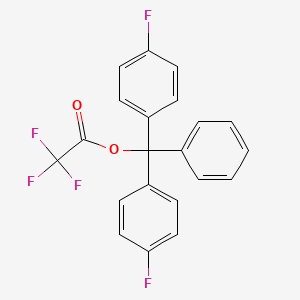
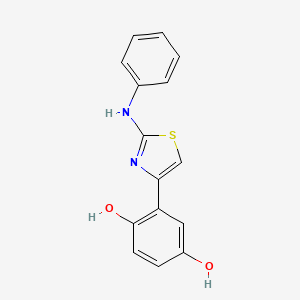
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)

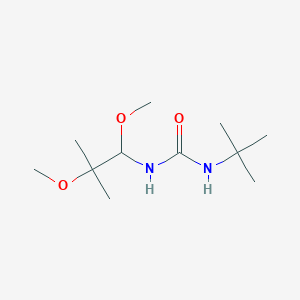
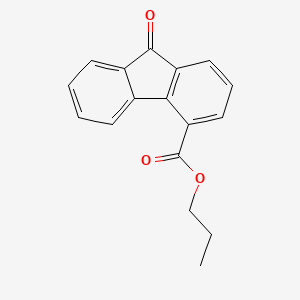
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
